2-[4-(aminomethyl)phenyl]acetamide

Medicinal Chemistry Drug Design Physicochemical Property

Procure the free base form (CAS 181466-81-9, MW 164.20) to ensure exact molar equivalents and predictable hydrogen bonding (2 donors, 4 acceptors) for crystal engineering and CNS drug discovery. Unlike the hydrochloride salt (MW 200.66) or carboxylic acid analog, only the free base delivers a cLogP of ~3.59 for blood-brain barrier permeability and avoids 22% mass errors in stoichiometric calculations. Batch-specific NMR/HPLC data required.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 181466-81-9
Cat. No. B2812229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(aminomethyl)phenyl]acetamide
CAS181466-81-9
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)CN
InChIInChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
InChIKeyYPYSQDYLCWIDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Aminomethyl)phenyl]acetamide (CAS 181466-81-9): Core Physicochemical and Chemical Class Profile for Research and Industrial Sourcing


2-[4-(Aminomethyl)phenyl]acetamide (CAS 181466-81-9), also named 4-(aminocarbonylmethyl)benzenemethanamine, is a phenylacetamide derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . The compound exists as a white to yellow powder and is characterized by a bifunctional structure that includes a primary amine group on the benzylic position and a terminal acetamide moiety . It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis, particularly for the preparation of more complex molecules and pharmaceutical candidates [1].

Why 2-[4-(Aminomethyl)phenyl]acetamide (181466-81-9) Cannot Be Directly Replaced by Common Analogs: Key Differentiators


Generic substitution of 2-[4-(aminomethyl)phenyl]acetamide with closely related analogs is not straightforward due to critical differences in physicochemical properties and chemical reactivity that dictate their suitability for specific synthetic and research applications. While compounds such as 4-(aminomethyl)phenylacetic acid (CAS 1200-05-1), N-(4-aminomethyl-phenyl)-acetamidine, and 2-[4-(aminomethyl)phenyl]acetamide hydrochloride (CAS 1257585-81-1) share the core aminomethylphenyl scaffold, variations in the functional group at the benzylic or terminal position result in significant deviations in solubility, pKa, and reaction chemistry . For instance, the free base amide form of 181466-81-9 exhibits a markedly different hydrogen-bonding capacity (2 donors, 4 acceptors) and a cLogP of approximately 3.59 compared to the hydrochloride salt form (molecular weight 200.66) or the carboxylic acid analog [1]. These distinctions directly impact the compound's behavior in coupling reactions, its stability under various pH conditions, and its compatibility with downstream purification and formulation processes. Therefore, selecting the precise molecular form is not a matter of convenience but a critical decision point for ensuring experimental reproducibility and achieving desired synthetic or biological outcomes.

Head-to-Head Quantitative Differentiation: 2-[4-(Aminomethyl)phenyl]acetamide (181466-81-9) vs. Key Analogs


LogP Comparison: Enhanced Lipophilicity Over Carboxylic Acid Analog

The lipophilicity of 2-[4-(aminomethyl)phenyl]acetamide (181466-81-9) is significantly higher than that of its closest carboxylic acid analog, 4-(aminomethyl)phenylacetic acid (CAS 1200-05-1). The cLogP of the acetamide derivative is reported as 3.59 [1], while the free acid analog is known to be more polar and water-soluble . This difference is critical for membrane permeability in cellular assays and for compound retention in reversed-phase chromatography.

Medicinal Chemistry Drug Design Physicochemical Property

Hydrogen Bonding Profile: Differentiated Donor/Acceptor Count vs. Hydrochloride Salt

The free base form, 2-[4-(aminomethyl)phenyl]acetamide, presents a distinct hydrogen-bonding (H-bond) profile compared to its hydrochloride salt (CAS 1257585-81-1). The free base has 2 H-bond donors and 4 H-bond acceptors [1], while the hydrochloride salt introduces an ionic chloride counterion and alters the protonation state of the amine, fundamentally changing its H-bond network in the solid state and in solution . This is a key consideration for co-crystal engineering and for understanding the compound's behavior in biological environments where the free base may be the active species.

Structural Biology Crystallography Supramolecular Chemistry

Molecular Weight and Purity Profile: Precise MW 164.20 vs. Hydrochloride Salt MW 200.66

The molecular weight (MW) of 2-[4-(aminomethyl)phenyl]acetamide is precisely 164.20 g/mol, which is significantly lower than the 200.66 g/mol of its hydrochloride salt (CAS 1257585-81-1) . This 36.46 g/mol difference corresponds exactly to the mass of a hydrogen chloride (HCl) molecule. This distinction is critical for stoichiometric calculations in synthesis and for interpreting analytical data, such as mass spectrometry and NMR, where the presence or absence of the HCl adduct can lead to misassignment of peaks. Additionally, the free base is commercially available with a standard purity of 95-98% as verified by HPLC, NMR, and GC .

Analytical Chemistry Synthetic Chemistry Quality Control

Optimal Research and Industrial Use Cases for 2-[4-(Aminomethyl)phenyl]acetamide (CAS 181466-81-9) Based on Differentiated Evidence


Synthesis of CNS-Penetrant Drug Candidates

The higher cLogP of 3.59 for 2-[4-(aminomethyl)phenyl]acetamide compared to its more polar carboxylic acid analog makes it a preferred starting material for designing compounds intended to cross the blood-brain barrier. Medicinal chemists can leverage this lipophilic scaffold to improve membrane permeability in early-stage hit-to-lead campaigns for neurological disorders [1].

Co-Crystal and Supramolecular Engineering

The defined hydrogen-bonding profile of the free base (2 donors, 4 acceptors) enables its use in crystal engineering studies to form specific supramolecular synthons. Researchers investigating co-crystal formation or designing solid-state pharmaceutical formulations should specifically source the free base form (CAS 181466-81-9) rather than the hydrochloride salt to ensure predictable intermolecular interactions [1].

Precise Stoichiometric Organic Synthesis

For synthetic procedures requiring exact molar equivalents, the free base form with a molecular weight of 164.20 g/mol is essential. The use of the hydrochloride salt (MW 200.66) would introduce an error of 22% in mass-based calculations if not accounted for. Procuring the pure free base (95-98% purity) from vendors offering batch-specific analytical data (NMR, HPLC) is critical for reaction reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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